N-(3-chloro-4-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound studied for various applications, especially in the field of pharmaceuticals and dyes. It has been the focus of research due to its potential utility in the synthesis of other complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves hydrogenation processes. For instance, N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, is produced via the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using novel catalysts for higher selectivity and stability (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds has been extensively studied. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes as non-planar discrete molecules linked by intermolecular hydrogen bonds (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often result in various products depending on the reaction conditions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different compounds, suggesting a common reaction path (N. Agarwal & R. Mital, 1976).
Physical Properties Analysis
The physical properties of these compounds are often characterized by their crystalline structures and melting points, which can be determined through X-ray diffraction and spectroscopic techniques. Studies on similar compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insights into their physical characteristics (Z. Zhong-cheng & Shu Wan-yin, 2002).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-3-22-15-6-4-5-7-16(15)23-11-17(20)19-12-8-9-14(21-2)13(18)10-12/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQILCSSFQRJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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